2,3',5'-Trichlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of PCB derivatives, such as 2,3',5'-Trichlorobiphenyl, often involves nucleophilic substitution reactions. For instance, the synthesis of a related compound, 4,4'-bis(methylsulphonyl)-2,2',5,5'-tetrachlorobiphenyl, was achieved through sequential nucleophilic substitutions starting from hexachlorobiphenyl, followed by methylation and oxidation steps . Although the specific synthesis of 2,3',5'-Trichlorobiphenyl is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of PCB derivatives is characterized by the torsion angle between the biphenyl rings, which influences their coplanarity and, consequently, their biological activity. The crystal structure of a coplanar PCB derivative, 4-methoxy-3,3',5'-trichlorobiphenyl, revealed a torsion angle of 41.31(07) degrees, which is consistent with the calculated torsion angle in aqueous solution . This suggests that the molecular structure of 2,3',5'-Trichlorobiphenyl may also exhibit a similar degree of non-coplanarity.
Chemical Reactions Analysis
PCB derivatives can undergo various chemical reactions, including hydroxylation, which leads to the formation of hydroxylated metabolites. Infrared spectral studies of hydroxylated 2,5,2',5'-tetrachlorobiphenyls showed that they exist in a dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, with the relative abundances of these species depending on the solvent polarity and physical state . These findings highlight the complex chemical behavior of PCBs and their metabolites.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs are influenced by their chlorine substitution patterns. X-ray analysis of 2,3,3'-trichlorobiphenyl, a compound closely related to 2,3',5'-Trichlorobiphenyl, showed that the two phenyl rings are at an angle of 52 degrees, indicating that the relative disposition of the chlorine atoms is closer to anti than to syn . This structural information is crucial for understanding the physicochemical properties of PCBs, such as their solubility, melting points, and reactivity.
Scientific Research Applications
1. Electrocatalytic Dechlorination
- Application Summary: This research focuses on the electrocatalytic dechlorination of 2,4,5-trichlorobiphenyl using an aligned carbon nanotubes electrode deposited with palladium nanoparticles .
- Methods of Application: A chemical vapor deposition technique and subsequent electrochemical deposition method were used to fabricate a palladium-loaded carbon nanotubes cathode on a titanium foil. The dechlorination of 2,4,5-trichlorobiphenyl in methanol/water solution was carried out using this cathode .
- Results: The Pd/CNTs/Ti cathode showed better dechlorination efficiency (up to 90% in 6 hours) than Pd/Ti and Pd/graphite cathodes. Complete dechlorination for PCB 29 was observed and biphenyl was identified to be the final dechlorination product .
2. Transformation by Burkholderia Xenovorans LB400
- Application Summary: The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was found capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl when biphenyl was used as the carbon source .
- Methods of Application: The bacterium was grown on biphenyl, which induced the biphenyl pathway, allowing for the transformation of the hydroxylated derivatives of 2,5-dichlorobiphenyl .
3. Endocrine Disruption
- Application Summary: 2,3’,5’-Trichlorobiphenyl is known to act as an endocrine disruptor . Endocrine disruptors are chemicals that can interfere with endocrine (or hormone) systems at certain doses.
- Results: The results of such disruption can lead to a variety of health effects, including but not limited to developmental malformations, interference with reproduction, increased cancer risk, and disturbances in the immune and nervous system function .
4. Agonistic Activities to the Constitutive Androstane Receptor
- Application Summary: 2,3’,5’-Trichlorobiphenyl has been detected and measured for its agonistic activities to the constitutive androstane receptor using a recombinant yeast assay .
- Methods of Application: This involves using a recombinant yeast assay to measure the agonistic activities of 2,3’,5’-Trichlorobiphenyl to the constitutive androstane receptor .
- Results: The specific results or outcomes of this application are not provided in the source, but typically, such studies aim to understand the biochemical interactions and potential effects of the compound on biological systems .
5. Persistent Organic Pollutant
- Application Summary: 2,3’,5’-Trichlorobiphenyl is classified as a persistent organic pollutant (POP) . POPs are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
- Results: Due to their persistence, POPs can have significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and so biomagnify in food chains .
6. Agonistic Activities to the Constitutive Androstane Receptor
- Application Summary: 2,3’,5’-Trichlorobiphenyl has been detected and measured for its agonistic activities to the constitutive androstane receptor .
- Methods of Application: This involves using a recombinant yeast assay to measure the agonistic activities of 2,3’,5’-Trichlorobiphenyl to the constitutive androstane receptor .
- Results: The specific results or outcomes of this application are not provided in the source, but typically, such studies aim to understand the biochemical interactions and potential effects of the compound on biological systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloro-5-(2-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMAQACUOSFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074140 | |
Record name | 2,3',5'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5'-Trichlorobiphenyl | |
CAS RN |
37680-68-5 | |
Record name | 2,3',5'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',5'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',5'-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FH5F1343R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.